Cas no 1735-92-8 (1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone)
1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone Chemical and Physical Properties
Names and Identifiers
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- 2-Propanone,1,1,1-trifluoro-3-(4-fluorophenyl)-
- 1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one
- 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone
- DTXSID00568438
- 2-Propanone, 1,1,1-trifluoro-3-(4-fluorophenyl)-
- RXEDPCRQZJYHIX-UHFFFAOYSA-N
- EN300-1929809
- p-fluoro-phenyl-trifluoroacetone
- 1735-92-8
- MFCD03844187
- AKOS010285518
- 1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone
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- MDL: MFCD03844187
- Inchi: 1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2
- InChI Key: RXEDPCRQZJYHIX-UHFFFAOYSA-N
- SMILES: FC(C(CC1C=CC(=CC=1)F)=O)(F)F
Computed Properties
- Exact Mass: 206.03500
- Monoisotopic Mass: 206.03547746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.317
- Boiling Point: 190°Cat760mmHg
- Flash Point: 70°C
- Refractive Index: 1.436
- PSA: 17.07000
- LogP: 2.49960
1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207060-1g |
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone |
1735-92-8 | 97% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 207060-2g |
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone |
1735-92-8 | 97% | 2g |
£598.00 | 2022-03-01 | |
| Fluorochem | 207060-5g |
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone |
1735-92-8 | 97% | 5g |
£1227.00 | 2022-03-01 | |
| TRC | T220630-250mg |
1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone |
1735-92-8 | 250mg |
$ 405.00 | 2022-06-03 | ||
| TRC | T220630-500mg |
1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone |
1735-92-8 | 500mg |
$ 670.00 | 2022-06-03 | ||
| TRC | T220630-1000mg |
1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone |
1735-92-8 | 1g |
$ 1075.00 | 2022-06-03 | ||
| Enamine | EN300-1929809-1g |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |
1735-92-8 | 1g |
$557.0 | 2023-09-17 | ||
| Enamine | EN300-1929809-5g |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |
1735-92-8 | 5g |
$1614.0 | 2023-09-17 | ||
| Enamine | EN300-1929809-10g |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |
1735-92-8 | 10g |
$2393.0 | 2023-09-17 | ||
| Enamine | EN300-1929809-0.05g |
1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one |
1735-92-8 | 0.05g |
$468.0 | 2023-09-17 |
1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone Suppliers
1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1,1,1-Trifluoro-3-(4-Fluorophenyl)Acetone
2-Propanone, 1,1,1-trifluoro-3-(4-fluorophenyl)-: A Comprehensive Overview
The compound 2-Propanone, 1,1,1-trifluoro-3-(4-fluorophenyl)- (CAS No. 1735-92-8) is a unique fluorinated ketone that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of trifluoropropyl derivatives, which are known for their distinct chemical properties and potential applications in drug discovery.
Recent studies have highlighted the importance of fluorinated compounds in pharmacokinetics and targeted drug delivery. The presence of fluorine atoms in this compound contributes to its unique electronic and steric properties, making it a valuable candidate for small-molecule inhibitors and bioisostere exploration in drug development.
One of the key features of 2-Propanone, 1,1,1-trifluoro-3-(4-fluorophenyl)- is its trifluoromethyl group, which significantly enhances the compound's lipophilicity and stability. This characteristic makes it a promising scaffold for the development of fluorinated pharmaceuticals, particularly in areas such as anticancer agents and central nervous system drugs.
Research into this compound has been driven by its potential to modulate various biological targets, including kinases, receptors, and enzymes. For instance, recent investigations have explored the role of this compound in signal transduction pathways and its ability to act as a covalent inhibitor of specific enzymes.
Furthermore, the 4-fluorophenyl group attached to the trifluoropropyl core introduces additional electronic effects and hydrogen bonding capabilities. This structural feature enhances the compound's ability to interact with biological systems, making it a valuable tool in drug design and biological research.
Recent advancements in crystallography and computational chemistry have provided deeper insights into the molecular interactions of this compound. These studies have revealed its potential as a template molecule for the development of novel drugs targeting diseases such as cancer, inflammation, and neurological disorders.
Overall, 2-Propanone, 1,1,1-trifluoro-3-(4-fluorophenyl)- (CAS No. 1735-92-8) stands out as a versatile and valuable compound in the field of medicinal chemistry. Its unique combination of fluorinated groups and structural features positions it as a promising candidate for innovative drug discovery and development.
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